N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 895803-84-6
VCID: VC5010767
InChI: InChI=1S/C18H17N3O3S/c1-13-5-3-8-16(11-13)25(22,23)21-15-7-4-6-14(12-15)17-9-10-18(24-2)20-19-17/h3-12,21H,1-2H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide

CAS No.: 895803-84-6

Cat. No.: VC5010767

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide - 895803-84-6

Specification

CAS No. 895803-84-6
Molecular Formula C18H17N3O3S
Molecular Weight 355.41
IUPAC Name N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H17N3O3S/c1-13-5-3-8-16(11-13)25(22,23)21-15-7-4-6-14(12-15)17-9-10-18(24-2)20-19-17/h3-12,21H,1-2H3
Standard InChI Key RZDSPGFEDVBQLB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC

Introduction

Molecular Characteristics and Synthetic Pathways

Structural Analysis and Physicochemical Properties

The compound’s structure combines a 6-methoxypyridazin-3-yl group attached to a phenyl ring, which is further connected to a 3-methylbenzene sulfonamide group. The pyridazine ring, a nitrogen-containing heterocycle, contributes to electron-deficient aromaticity, enhancing interactions with enzymatic active sites. The methoxy group at the 6-position of pyridazine increases solubility and influences binding affinity through steric and electronic effects. The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) serves as a hydrogen-bond donor and acceptor, facilitating interactions with residues in target proteins such as kinases.

Key physicochemical properties include a calculated logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (355.41 g/mol) falls within the acceptable range for orally bioavailable drugs, adhering to Lipinski’s rule of five.

Synthetic Methodology

Synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide involves multi-step organic reactions. A plausible pathway begins with the preparation of 3-(6-methoxypyridazin-3-yl)aniline via nucleophilic aromatic substitution, followed by sulfonylation with 3-methylbenzenesulfonyl chloride. Purification via column chromatography ensures high yield and purity. While specific reaction conditions are proprietary, analogous sulfonamide syntheses typically employ dichloromethane or tetrahydrofuran as solvents and triethylamine as a base to scavenge HCl.

Biological Activities and Mechanistic Insights

Protein Kinase Inhibition

Research suggests that this compound inhibits protein kinases, enzymes critical for signal transduction in cellular processes such as proliferation and apoptosis. The sulfonamide group may coordinate with ATP-binding sites, while the pyridazine ring interacts with hydrophobic pockets, displacing endogenous ATP. Kinase inhibition could make it viable for treating cancers driven by dysregulated kinase activity, though in vitro studies confirming specific kinase targets are pending.

Cardiovascular Effects

Although direct evidence is limited, structurally related sulfonamides demonstrate significant cardiovascular activity. For instance, 4-(2-aminoethyl)-benzenesulfonamide reduces perfusion pressure and coronary resistance in isolated rat hearts by inhibiting L-type calcium channels . Molecular docking studies reveal interactions with residues Glu614 and Ala320 on the calcium channel surface, akin to nifedipine and verapamil . These findings imply that N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide may share similar cardioprotective properties, warranting experimental validation .

Future Research Directions

Target Validation and Optimization

High-throughput screening against kinase libraries can pinpoint specific targets. Structure-activity relationship (SAR) studies may optimize potency; for example, substituting the methoxy group with halogens could enhance binding affinity.

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